Tert-butyl 2-aminoisonicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-aminopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEKUBTVMCUQNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338990-46-7 | |
| Record name | tert-butyl 2-aminopyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Identity and Physicochemical Properties
Tert-butyl 2-aminoisonicotinate is identified by its specific molecular structure, which dictates its chemical behavior and physical properties.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | tert-butyl 2-aminopyridine-4-carboxylate |
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol |
| CAS Number | 1338990-46-7 bldpharm.com |
| SMILES | CC(C)(C)OC(=O)C1=CC(=NC=C1)N |
| InChI Key | LUEKUBTVMCUQNV-UHFFFAOYSA-N |
The physicochemical properties of this compound are crucial for its handling, storage, and application in various chemical reactions. While extensive experimental data is not publicly available, predicted properties provide valuable insights. A related compound, tert-butyl 2-amino-5-nitroisonicotinate, has a predicted XLogP3 value of 1.2, suggesting that the non-nitrated form would also have relatively low lipophilicity. nih.gov
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| XLogP3 | 1.3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 66.4 Ų |
| Monoisotopic Mass | 194.10553 Da |
Note: These properties are computationally predicted and may vary from experimental values.
Synthesis and Manufacturing
The synthesis of tert-butyl 2-aminoisonicotinate can be approached through several established organic chemistry methodologies, primarily involving the esterification of isonicotinic acid derivatives and the introduction of the amino group.
On a laboratory scale, the synthesis of this compound can be achieved through a multi-step process. A common strategy involves the use of a protecting group for the amino function, followed by esterification and subsequent deprotection. For instance, a starting material like 2-aminoisonicotinic acid can be protected, for example, with a Boc group, before undergoing esterification with tert-butanol (B103910) under acidic conditions. orgsyn.org
Another plausible route is the direct esterification of 2-aminoisonicotinic acid with isobutylene (B52900) in the presence of a strong acid catalyst, a method commonly used for preparing tert-butyl esters of amino acids. google.com The reaction of 2-aminoisonicotinic acid with tert-butyl acetate (B1210297) in the presence of an acid catalyst like perchloric acid or boron trifluoride etherate also presents a viable synthetic pathway.
For industrial-scale production, efficiency, cost-effectiveness, and safety are paramount. A potential route could involve the Chichibabin reaction to aminate a pyridine (B92270) precursor, followed by esterification. wikipedia.org The direct synthesis from readily available precursors is often favored. The synthesis of related tert-butyl esters, such as tert-butyl peresters, has been achieved through metal-free oxidation, a method that could potentially be adapted. rsc.org The use of phase-transfer catalysis, which has been employed in the synthesis of tert-butyl isocyanide, could also be explored for the synthesis of this compound to enhance reaction rates and yields in a large-scale setting.
Applications and Functional Utility As a Building Block in Specialized Fields
Role in Medicinal Chemistry and Pharmaceutical Synthesis
The aminopyridine core is a privileged structure in drug discovery, appearing in numerous therapeutic agents. Tert-butyl 2-aminoisonicotinate provides a strategic entry point for the elaboration of this core into more complex, biologically active molecules.
Intermediate in the Synthesis of Fused Heterocyclic Compounds (e.g., Pyrazolo[1,5-a]pyrimidines)
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potent activity as protein kinase inhibitors, which are crucial in targeted cancer therapy. nih.govbeilstein-journals.org The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold typically involves the condensation reaction between a 3-aminopyrazole (B16455) derivative and a β-dicarbonyl compound. nih.gov
While direct synthesis from this compound is not prominently documented, its chemical structure makes it a plausible precursor for the required aminopyrazole intermediates. The 2-aminopyridine (B139424) moiety can be transformed into a pyrazole (B372694) ring through various established synthetic routes. For instance, derivatization and subsequent cyclization reactions can convert the aminopyridine into a 4-substituted-5-aminopyrazole, which is a key building block for pyrazolo[1,5-a]pyrimidines. nih.govbyu.edu The resulting pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their anticancer properties, with some compounds showing selective activity against specific cancer cell lines like the MCF-7 and MDA-MB-468 breast cancer cell lines. byu.edu
Precursor for CaM Kinase Inhibitors and Related Bioactive Molecules
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a serine/threonine kinase that plays a critical role in cellular signal transduction, particularly in neurons. Dysregulation of CaMKII is implicated in various neurological and cardiovascular diseases, making it an important drug target. While many known CaMKII inhibitors are peptide-based or belong to other chemical classes, the aminopyrazole core, which can be derived from aminopyridine precursors, is a well-established scaffold for a wide range of kinase inhibitors. nih.gov
Analogs based on the aminopyrazole scaffold have been shown to target cyclin-dependent kinases (CDKs), such as CDK2 and CDK5, by interacting with the hinge region of the kinase domain. nih.gov Given the structural similarities within the ATP-binding sites of various kinases, it is conceivable that derivatives synthesized from this compound could be tailored to inhibit CaMKII. However, the direct application of this compound in the synthesis of specific CaMKII inhibitors is not extensively detailed in the current literature.
Development of Compounds for Type 2 Diabetes and Dementia Research
The aminopyridine scaffold is a key feature in molecules developed for treating neurodegenerative disorders and metabolic diseases. In the field of dementia research, particularly Alzheimer's disease, aminopyridine derivatives have been investigated as inhibitors of β-secretase (BACE1), an enzyme involved in the production of amyloid-β peptides. researchgate.netnih.gov The synthesis of peptide derivatives of 4-aminopyridine (B3432731) has also been explored to create compounds with lower toxicity for potential use in treating Alzheimer's and multiple sclerosis. benthamscience.comresearchgate.net
In the context of type 2 diabetes, various heterocyclic compounds derived from or related to aminopyridines have shown therapeutic potential. For example, novel bipyrazole compounds have demonstrated the ability to ameliorate insulin (B600854) resistance, oxidative stress, and inflammation in animal models of type 2 diabetes. nih.gov Furthermore, derivatives of 3-aminopyridin-2(1H)-ones have been synthesized and shown to possess α-glucosidase inhibitory activity, which is a key mechanism for controlling postprandial hyperglycemia. mdpi.com These examples highlight the potential of using this compound as a starting point for developing new therapeutic agents for these chronic diseases.
Contribution to Antiviral, Antiulcer, and Antipsychotic Agent Synthesis
The structural motifs present in this compound are valuable for the synthesis of various therapeutic agents. In antiviral drug discovery, a notable example is the development of non-covalent small molecule inhibitors of the SARS-CoV 3CL protease. nih.gov One such potent inhibitor, ML188, incorporates a pyridin-3-yl group, a close isomer of the pyridine-4-yl group in isonicotinates. This inhibitor was synthesized using a multi-component Ugi reaction, a versatile method for which this compound could serve as a suitable amine component. nih.gov The tert-butyl group is also a feature in other antiviral compounds, where it can enhance activity through hydrophobic interactions within the target's binding pocket. nih.gov
In the area of antiulcer agents, research has focused on proton pump inhibitors. While many established antiulcer drugs are based on benzimidazole (B57391) scaffolds, some novel anti-ulcer agents are benzimidazole-pyrazole hybrids. nih.gov This suggests a potential, albeit indirect, synthetic route where this compound could be used to construct the pyrazole portion of such hybrid molecules. The development of antipsychotic agents has also explored a wide range of chemical scaffolds, though a direct synthetic lineage from this compound is not clearly established in the literature.
Functional Materials Science Applications
Beyond its pharmaceutical applications, the unique electronic and structural properties of the aminopyridine scaffold make this compound a valuable building block in materials science, particularly for the creation of photofunctional molecules.
Synthesis of Chromophores and Bioimaging Probes (e.g., Imidazo[1,2-a]pyridines)
Imidazo[1,2-a]pyridines are a class of fused bicyclic heteroaromatics that are highly fluorescent and are used as chromophores and bioimaging probes. scilit.com A primary and efficient method for their synthesis is the Groebke-Blackburn-Bienaymé (GBB) reaction. beilstein-journals.orgnih.gov This is a three-component reaction that condenses a 2-aminopyridine, an aldehyde, and an isocyanide in a single pot to form the imidazo[1,2-a]pyridine (B132010) core. beilstein-journals.org
This compound is an ideal substrate for the 2-aminopyridine component in the GBB reaction. The reaction would proceed by forming an imine between the 2-amino group of the isonicotinate (B8489971) and an aldehyde, followed by nucleophilic attack by the isocyanide and subsequent cyclization. The resulting imidazo[1,2-a]pyridine would be substituted at the 6-position with a tert-butoxycarbonyl group, offering a site for further chemical modification. The GBB reaction is known for its broad substrate scope and tolerance of various functional groups, allowing for the creation of a diverse library of fluorescent compounds from precursors like this compound. organic-chemistry.org These resulting chromophores have tunable photophysical properties and are of interest for applications in developing new optical materials and probes for biological imaging.
This compound: A Versatile Building Block in Modern Chemistry
This compound is a specialized chemical compound featuring a pyridine (B92270) ring at its core. This structure is distinguished by an amino group at the second position and a tert-butyl carboxylate group at the fourth position. This unique arrangement of functional groups makes it a valuable intermediate and building block in a variety of specialized chemical syntheses, from pharmaceuticals to advanced materials. This article explores the chemical identity, synthesis, and diverse applications of this compound, highlighting its significance in several key scientific and industrial fields.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For tert-butyl 2-aminoisonicotinate, both ¹H NMR and ¹³C NMR are crucial for confirming the connectivity and arrangement of atoms within the molecule.
¹H NMR (Proton NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, specific signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the amino group, and the protons of the tert-butyl group would be expected. The chemical shifts (δ) of the pyridine ring protons are influenced by the electron-donating amino group and the electron-withdrawing ester group. The large tert-butyl group will exhibit a characteristic singlet, integrating to nine protons, typically found in the upfield region of the spectrum.
¹³C NMR (Carbon-13 NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the ester group will appear at a characteristic downfield chemical shift. The carbon atoms of the pyridine ring will have distinct signals based on their substitution pattern, and the quaternary and methyl carbons of the tert-butyl group will also be readily identifiable.
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures and may vary from experimental results.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine H-3 | ~6.5-7.0 | ~105-115 |
| Pyridine H-5 | ~7.8-8.2 | ~135-145 |
| Pyridine H-6 | ~8.0-8.4 | ~145-155 |
| Amino (-NH₂) | ~5.0-6.0 (broad) | N/A |
| tert-Butyl (-C(CH₃)₃) | ~1.5 | ~28 |
| tert-Butyl Quaternary C | N/A | ~80-85 |
| Carbonyl (C=O) | N/A | ~165-170 |
| Pyridine C-2 | N/A | ~155-160 |
| Pyridine C-4 | N/A | ~110-120 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (e.g., LC-MS, GC-MS, high-resolution MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are essential for analyzing mixtures and confirming the identity of the target compound within a sample. The choice between LC-MS and GC-MS often depends on the volatility and thermal stability of the analyte. For this compound, LC-MS would likely be the preferred method due to its relatively low volatility.
The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Fragmentation of the molecular ion in the mass spectrometer provides a unique pattern of fragment ions that can be used to deduce the structure of the molecule. Common fragmentation pathways for this compound would likely involve the loss of the tert-butyl group (a stable tert-butyl cation) or cleavage of the ester bond. The analysis of these fragmentation patterns can provide strong evidence for the proposed structure. nih.gov
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Monoisotopic Mass | 194.1055 u |
| Key Fragment Ion (Loss of tert-butyl) | [M - C₄H₉]⁺ |
| m/z of Key Fragment Ion | 137.0397 u |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretches of the amino group, the C=O stretch of the ester, the C-N stretch, and the aromatic C-H and C=C/C=N stretches of the pyridine ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically show strong UV absorption due to π-π* transitions of the pyridine ring. The position and intensity of the absorption maxima can be influenced by the presence of substituents on the ring. The amino and ester groups will affect the electronic structure and thus the UV-Vis spectrum. Studies on similar aromatic compounds, such as 2-aminoterephthalic acid, have shown how substituents can cause shifts in the absorption bands. researchgate.net
Table 3: Characteristic IR Absorption Bands and Predicted UV-Vis Maxima for this compound
| Spectroscopic Technique | Functional Group/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |
|---|---|---|
| Infrared (IR) | N-H Stretch (Amino) | ~3300-3500 (two bands) |
| C=O Stretch (Ester) | ~1710-1730 | |
| C=C/C=N Stretch (Aromatic Ring) | ~1500-1600 | |
| C-O Stretch (Ester) | ~1150-1250 | |
| Ultraviolet-Visible (UV-Vis) | π-π* Transition | ~250-280 |
| n-π* Transition | ~300-340 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amino group and the ester oxygen. This information is invaluable for understanding the packing of molecules in the solid state and can provide insights into its physical properties. While no specific crystallographic data for this compound is currently published, the technique remains the gold standard for unambiguous structural confirmation in the solid state.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any unreacted starting materials or byproducts.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. researchgate.netresearchgate.net By selecting an appropriate stationary phase (e.g., C18 for reversed-phase) and mobile phase, a method can be developed to separate the target compound from impurities. The purity is typically determined by measuring the area of the peak corresponding to the product as a percentage of the total area of all peaks in the chromatogram.
Gas Chromatography (GC) can also be used for purity assessment, particularly if the compound is sufficiently volatile and thermally stable. nih.govhzdr.de For less volatile compounds, derivatization may be necessary to increase their volatility. sigmaaldrich.com A GC analysis would provide a chromatogram showing the retention time of the compound, and the peak area can be used to quantify its purity.
Table 4: Chromatographic Methods for the Analysis of this compound
| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method |
|---|---|---|---|
| HPLC (Reversed-Phase) | C18 | Acetonitrile/Water or Methanol/Water gradient | UV Detector (at λmax) |
| GC | 5% Phenyl-methylpolysiloxane | Helium or Nitrogen | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Computational and Theoretical Investigations of Tert Butyl 2 Aminoisonicotinate
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic makeup and inherent properties of tert-butyl 2-aminoisonicotinate. nih.gov These calculations provide a basis for predicting reactivity, spectroscopic characteristics, and other molecular attributes by solving approximations of the Schrödinger equation. escholarship.orgnih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical components in determining a molecule's electronic behavior. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. beilstein-journals.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, specifically on the amino group and the nitrogen atom within the ring, which act as the primary electron-donating centers. Conversely, the LUMO is likely distributed over the electron-withdrawing carboxylate group and the pyridine (B92270) ring's π-system. Quantum chemical calculations can precisely map these orbitals and quantify the energy gap. While specific experimental values for this exact compound are not widely published, analogous D-A (donor-acceptor) systems often exhibit gaps in the range of 2-4 eV, which influences their electronic and optical properties. nih.gov
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Predicted Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.2 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 4.4 | Energy difference, related to chemical reactivity and stability. nih.govbeilstein-journals.org |
An electrostatic potential (ESP) map visualizes the total charge distribution of a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the ESP map would likely show negative potential (typically colored red) around the oxygen atoms of the ester group and the nitrogen of the amino group, indicating these as sites for electrophilic attack. researchgate.net Positive potential (blue) would be expected around the hydrogen atoms of the amino group.
From the electronic structure, various reactivity descriptors can be calculated. These indices, such as electrophilicity and nucleophilicity, provide quantitative measures of a molecule's reactivity. mdpi.com The S atom in thionocarbamate esters, for instance, is often the reaction center, and its nucleophilicity significantly influences its collecting ability in flotation processes. mdpi.com For this compound, the nitrogen and oxygen atoms would be key sites for analyzing such reactivity descriptors.
Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy, which is invaluable for structure verification. mdpi.com
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can predict ¹H and ¹³C NMR chemical shifts. mdpi.com For this compound, predictions would show a characteristic singlet for the nine equivalent protons of the tert-butyl group and distinct signals for the aromatic protons on the pyridine ring. Comparing these predicted shifts with experimental data helps confirm the molecular structure. nih.gov
Table 2: Predicted vs. Typical Experimental NMR Chemical Shifts (δ, ppm) for this compound
| Group | Predicted ¹H Shift (ppm) | Typical Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Typical Experimental ¹³C Shift (ppm) |
|---|---|---|---|---|
| tert-Butyl (CH₃) | 1.55 | ~1.5 | 28.5 | ~28 |
| tert-Butyl (Quaternary C) | - | - | 81.0 | ~80-82 |
| Pyridine Ring (CH) | 6.5 - 8.0 | ~6.6, 7.8, 8.1 | 108 - 150 | ~107, 140, 150 |
| Amino Group (NH₂) | 6.2 | ~6.0-6.5 (broad) | - | - |
| Carbonyl (C=O) | - | - | 165.0 | ~164-166 |
Note: Experimental values are approximate and can vary based on solvent and concentration. Predicted values are illustrative of typical DFT calculation outcomes. pdx.edu
Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to peaks in an Infrared (IR) spectrum. nih.govnih.gov This involves calculating the harmonic frequencies of all vibrational modes of the molecule. Key predicted frequencies for this compound would include C-H stretching from the tert-butyl and aromatic groups, N-H stretching of the amino group, and a strong C=O stretching from the ester. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The tert-butyl group is bulky and significantly influences the molecule's preferred three-dimensional shape, or conformation. libretexts.org Conformational analysis of this compound would focus on the rotation around the single bonds, particularly the C-O bond of the ester and the C-C bond connecting the ester to the pyridine ring. The presence of the large tert-butyl group can create torsional strain, which dictates the most stable (lowest energy) conformation. chemrxiv.org Studies on similar structures show that bulky groups prefer an equatorial position in cyclic systems to minimize steric hindrance. libretexts.org
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time. nih.govresearchgate.net An MD simulation would reveal how the molecule flexes and vibrates at a given temperature, providing insight into its structural stability and conformational flexibility. researchgate.net Such simulations are crucial for understanding how the molecule might interact with a larger biological target, like a protein binding site.
Reaction Mechanism Studies and Transition State Analysis
Theoretical chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For a reaction involving this compound, computational methods can be used to map the potential energy surface, identifying all intermediates and, crucially, the high-energy transition states that represent the energy barriers to the reaction. mdpi.com
For example, in a hydrolysis reaction of the ester, calculations could model the approach of a water molecule, the formation of a tetrahedral intermediate, and the final cleavage of the tert-butyl group. Analysis of the transition state structure provides critical information about the geometry and energy required for the reaction to proceed. mdpi.com Such studies have been performed on related molecules to understand mechanisms like radical generation and dissociation. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications
QSAR modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.comnih.gov If this compound were part of a library of compounds tested for a specific biological effect (e.g., enzyme inhibition), a QSAR model could be developed.
The process involves calculating a set of molecular descriptors for each molecule in the series. nih.gov For this compound, these would include:
Electronic descriptors: Dipole moment, HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area, shape indices.
Topological descriptors: Describing atomic connectivity.
Physicochemical descriptors: LogP (lipophilicity).
A statistical model is then built to create an equation that relates these descriptors to the observed activity. nih.gov This model can then be used to predict the activity of new, untested compounds and to understand which molecular features are most important for the desired biological effect. mdpi.com
Theoretical Understanding of the tert-Butyl Group's Steric and Electronic Influence
The introduction of a tert-butyl group into the 2-aminoisonicotinate framework instigates significant alterations to the molecule's steric and electronic landscape. Computational and theoretical chemistry offers a powerful lens through which to dissect these influences, providing a quantitative and descriptive understanding of the group's impact on molecular geometry, reactivity, and intermolecular interactions. While specific computational studies on this compound are not extensively documented in publicly available literature, a robust theoretical understanding can be constructed by drawing parallels from studies on analogous pyridine derivatives and by applying fundamental principles of computational chemistry. tandfonline.comresearchgate.net
One of the key theoretical tools for analyzing steric hindrance is the use of steric maps and parameters. The Taft steric parameter (Es) and Verloop's sterimol parameters (L, B1, B5), derived from computational models, provide quantitative measures of a substituent's size and shape. nih.gov For the tert-butyl group, these parameters would be significantly larger compared to smaller alkyl groups, indicating a substantial steric footprint. More advanced techniques involve the calculation of buried volume (%VBur), which quantifies the percentage of a sphere around a central atom that is occupied by a given ligand. mdpi.com In the context of this compound, a high %VBur value would be expected for the tert-butyl group, signifying its considerable steric shielding of the ester functionality and the adjacent regions of the pyridine ring.
From an electronic standpoint, the tert-butyl group is primarily considered an electron-donating group through an inductive effect (+I). This is due to the higher electronegativity of the sp3-hybridized carbon atoms of the tert-butyl group compared to the hydrogen atoms they replace. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify this electron-donating character by calculating the charge distribution across the molecule. researchgate.net It is anticipated that the tert-butyl group would increase the electron density on the ester oxygen atoms and potentially on the pyridine ring, which could, in turn, influence the molecule's reactivity and its ability to participate in hydrogen bonding or coordination chemistry.
The interplay between steric and electronic effects is crucial. While the tert-butyl group donates electron density, its steric bulk can hinder the approach of reactants or solvent molecules, a phenomenon known as steric hindrance. wikipedia.org For instance, the hydrolysis of the ester would be significantly slower compared to a methyl or ethyl ester derivative due to the difficulty of a nucleophile accessing the carbonyl carbon. wikipedia.org
The following table summarizes the key theoretical parameters used to describe the influence of a substituent like the tert-butyl group and their expected qualitative impact on this compound.
| Parameter | Description | Expected Influence on this compound |
| Taft Steric Parameter (Es) | A quantitative measure of the steric effect of a substituent. nih.gov | A large negative value, indicating significant steric hindrance around the ester group. |
| Verloop Sterimol Parameters | Multi-dimensional parameters defining the size and shape of a substituent. nih.gov | Large values for length and width, confirming the bulky nature of the group. |
| Buried Volume (%VBur) | The percentage of the space around a central atom occupied by a ligand. mdpi.com | A high value, indicating significant shielding of the ester and adjacent pyridine ring positions. |
| Inductive Effect (+I) | The electron-donating or -withdrawing effect of a group through the sigma bonds. | The tert-butyl group acts as an electron-donating group, increasing electron density on the ester and pyridine ring. |
| Natural Bond Orbital (NBO) Analysis | A method to study charge distribution and intra- and intermolecular interactions. researchgate.net | Would likely show increased negative charge on the ester's carbonyl oxygen and potential changes in the aromaticity of the pyridine ring. |
Future Research Directions and Emerging Paradigms
Development of More Sustainable and Atom-Economical Synthetic Pathways
The future of chemical synthesis lies in the development of processes that are both environmentally benign and efficient. For tert-butyl 2-aminoisonicotinate, research is moving towards greener and more atom-economical routes that minimize waste and energy consumption.
A significant advancement in this area is the use of di-tert-butyl dicarbonate, commonly known as (Boc)2O, as a tert-butyl source under solvent-free and base-free conditions facilitated by electromagnetic milling. rsc.org This method represents a substantial leap towards sustainable synthesis, as it eliminates the need for conventional solvents and heating, offering an eco-friendly alternative for producing tert-butyl esters. rsc.org Another promising and sustainable approach involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group. rsc.org This technique has been shown to be more efficient and versatile compared to traditional batch processes. rsc.org
Atom economy, a concept that emphasizes the maximization of atoms from reactants into the final product, is also a key focus. Research into the direct amidation of esters is an effective method for creating amide bonds, which is relevant to the functional groups present in the target molecule. rsc.org The development of catalytic amidation reactions between esters and arylamines is a particularly challenging but important goal, as arylamines are typically less nucleophilic. acs.org The use of heterogeneous catalysts, such as H-Montmorillonite, in these transformations offers an inexpensive and readily available option that can lead to high yields of N-arylamides. acs.org Furthermore, metal-catalyzed cycloisomerization of diynes represents a synthetically appealing, atom-economic approach to constructing complex cyclic molecules. acs.org
Exploration of Novel Catalytic Transformations for Enhanced Selectivity and Efficiency
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for improving the selectivity and efficiency of reactions involving pyridine (B92270) amino esters.
Organocatalysis, which uses small organic molecules as catalysts, has shown significant promise. For instance, 6-halo-2-pyridones have been identified as highly efficient bifunctional organocatalysts for ester aminolysis. rsc.orgnih.gov These catalysts operate through a mechanism that involves the dual activation of both the ester and amine substrates via hydrogen bonding. rsc.orgnih.gov This method is attractive due to its mild reaction conditions and operational simplicity. nih.gov The catalytic activity of 2-pyridone and its derivatives highlights their potential to function as Brønsted acid/base catalysts in these transformations. nih.gov
Beyond simple aminolysis, researchers are exploring sophisticated catalytic networks. A fuel-driven, out-of-equilibrium chemical reaction network has been designed where the formation and hydrolysis of an ester are controlled by the ratio of two different organocatalysts, pyridine and imidazole. nih.gov This demonstrates a high level of control over reaction pathways. Metal catalysis also continues to be a fertile ground for innovation, with methods like copper(I)-catalyzed skeletal rearrangement-driven cycloisomerization enabling the synthesis of complex heterocyclic structures in a highly atom-economic fashion. acs.org The synthesis of pyridine derivatives has been achieved through various metal-catalyzed reactions, including those using copper and rhodium catalysts. ijpsonline.com
Expanding Applications in Neglected Disease Drug Discovery and Advanced Materials
The unique structural features of this compound make it a valuable scaffold for medicinal chemistry, particularly in the fight against neglected tropical diseases (NTDs).
NTDs, such as Human African Trypanosomiasis (HAT) and Chagas disease, affect millions worldwide, yet drug discovery for these conditions is severely underfunded. The strategy of leveraging knowledge and chemical matter from well-funded research areas, like cancer and central nervous system disorders, to "repurpose leads" for NTDs is a promising approach. nih.gov Pyridine-containing compounds are of particular interest. For example, replacing a basic piperazine (B1678402) ring with a neutral pyridine ring in a series of compounds led to dramatically improved activity against T. brucei, the parasite responsible for HAT. nih.gov
Molecular targets within these parasites are being actively investigated. N-myristoyltransferase (NMT), an enzyme essential for the survival of parasites like T. brucei and Leishmania, is a validated drug target. nih.gov Small molecule inhibitors of NMT have shown potent anti-parasitic activity. nih.gov Other key targets in parasites include enzymes like trypanothione (B104310) reductase and cathepsin-like proteases, for which covalent inhibitors are being explored as potential therapeutic options. mdpi.com The development of analogs of this compound could yield potent inhibitors for these or other essential parasite enzymes.
In the realm of advanced materials, pyridine derivatives are being explored for various applications. Theoretical predictions and machine-learning assisted discovery are paving the way for the design of novel inorganic materials for solar energy harvesting, including applications in photovoltaics and photocatalysis for CO2 reduction. rsc.org While specific applications for this compound in this area are still emerging, its electronic properties and functional handles suggest potential for its integration into functional materials and catalysts. rsc.org
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design
The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how chemical reactions are planned and how new molecules are designed. This is particularly relevant for optimizing the synthesis and exploring the chemical space around this compound.
AI and ML algorithms can now predict the outcomes of chemical reactions with increasing accuracy, including forecasting reaction rates and selectivity. eurekalert.org This predictive power allows chemists to streamline the synthesis of pharmaceuticals and other fine chemicals by identifying high-yield reactions and scoring synthetic routes, thereby reducing the number of necessary experiments. rjptonline.orgchemai.io For instance, researchers have developed ML models that can analyze data from in-situ sensors during a reaction to predict yield and purity in real-time. chemai.io
A significant challenge in applying AI to chemistry has been the representation of chemical reactions for machine learning models. A novel deep learning framework, known as GraphRXN, addresses this by using a universal graph-based neural network that directly takes 2D chemical structures as input. researchgate.net This approach has shown decent accuracy in predicting reaction outcomes and can be integrated with robotic systems for high-throughput experimentation. researchgate.net Such technologies can be employed to design novel analogs of this compound with specific desired properties, whether for drug discovery or advanced materials, and to predict the most efficient pathways for their synthesis. rjptonline.org
Mechanistic Elucidation of Complex Reactions Involving Pyridine Amino Esters
A fundamental understanding of reaction mechanisms is paramount for controlling reaction outcomes and developing new transformations. For pyridine amino esters like this compound, several key reaction types are the subject of ongoing mechanistic investigation.
The Chichibabin reaction, a classic method for the direct amination of pyridines, proceeds through an addition-elimination mechanism involving a σ-adduct intermediate. wikipedia.org Understanding the factors that influence this reaction, such as the basicity of the pyridine, is crucial for optimizing the synthesis of aminopyridines. wikipedia.org
Reactions involving the functional groups of the molecule are also being studied in detail. The mechanism of ester aminolysis catalyzed by 2-pyridone is proposed to involve a bifunctional activation where the catalyst's NH group acts as a Brønsted acid to activate the ester, while the carbonyl group acts as a Brønsted base to activate the amine. nih.gov This dual activation pathway explains the high efficiency of these organocatalysts. rsc.orgnih.gov
Furthermore, modern synthetic methods often involve radical intermediates. Mechanistic studies of the Suzuki-Miyaura cross-coupling of α-pyridinium esters, derived from amino acids, support the involvement of an alkyl radical intermediate. nih.gov Similarly, the photoredox-catalyzed reactions of N-aminopyridinium salts are proposed to proceed via single electron transfer (SET) to generate amidyl radicals. nih.gov Even the decomposition of the tert-butyl group can involve complex radical pathways, with studies showing that the β-methyl scission of a tert-butoxyl radical can be assisted by a metal catalyst. mdpi.com These detailed mechanistic insights are critical for the rational design of new synthetic methods and for understanding the reactivity of complex molecules like this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl 2-aminoisonicotinate, and how can reaction conditions be systematically optimized?
- Methodological Answer :
- Begin with nucleophilic substitution or coupling reactions, leveraging tert-butyl groups’ steric bulk to direct regioselectivity. For example, use tert-butyl carbamate intermediates to protect amine functionalities during synthesis .
- Optimize reaction parameters (temperature, solvent polarity, and catalyst loading) using design-of-experiment (DoE) frameworks. Monitor progress via TLC or HPLC, adjusting stoichiometry to minimize byproducts like de-aminated derivatives .
- Key Variables : Solvent choice (e.g., DMF for polar intermediates), reaction time (24–48 hours for complete conversion), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. How can researchers verify the purity and structural integrity of This compound post-synthesis?
- Methodological Answer :
- Employ 1H/13C NMR to confirm substitution patterns and tert-butyl group integration (e.g., singlet at ~1.4 ppm for tert-butyl protons) .
- Use HPLC-MS (reverse-phase C18 columns, acetonitrile/water mobile phase) to assess purity (>98%) and detect trace impurities.
- Validate crystallinity via X-ray diffraction (if single crystals are obtainable) or DSC (melting point analysis) .
Advanced Research Questions
Q. How does the tert-butyl group influence the stability of 2-aminoisonicotinate under varying pH and temperature conditions?
- Methodological Answer :
- Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 37°C for 72 hours. Analyze degradation products via LC-MS .
- Thermal Stability : Use TGA to monitor decomposition thresholds (e.g., >150°C for tert-butyl group cleavage).
- Compare stability to non-tert-butyl analogs (e.g., methyl or ethyl esters) to isolate steric/electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
